molecular formula C11H15NO2 B2608805 [3-(2-Methoxyphenyl)oxetan-3-yl]methanamine CAS No. 1516599-98-6

[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine

Cat. No.: B2608805
CAS No.: 1516599-98-6
M. Wt: 193.246
InChI Key: PAJGBWYUHACYGK-UHFFFAOYSA-N
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Description

[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol This compound is part of the oxetane family, which is known for its four-membered ring structure containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Methoxyphenyl)oxetan-3-yl]methanamine typically involves the reaction of 2-methoxyphenylacetonitrile with ethylene oxide under basic conditions to form the oxetane ring. This is followed by the reduction of the nitrile group to an amine using hydrogenation or other reducing agents .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of [3-(2-Methoxyphenyl)oxetan-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    [3-(2-Hydroxyphenyl)oxetan-3-yl]methanamine: Similar structure but with a hydroxy group instead of a methoxy group.

    [3-(2-Chlorophenyl)oxetan-3-yl]methanamine: Contains a chlorine atom instead of a methoxy group.

    [3-(2-Methylphenyl)oxetan-3-yl]methanamine: Has a methyl group in place of the methoxy group.

Uniqueness

The presence of the methoxy group in [3-(2-Methoxyphenyl)oxetan-3-yl]methanamine makes it unique compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

[3-(2-methoxyphenyl)oxetan-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-5-3-2-4-9(10)11(6-12)7-14-8-11/h2-5H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJGBWYUHACYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(COC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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